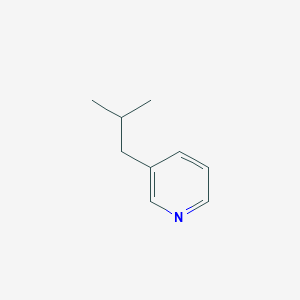![molecular formula C22H28O6Sn B084290 Dibutylbis[(2-hydroxybenzoyl)oxy]stannane CAS No. 14214-24-5](/img/structure/B84290.png)
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane, also known as DBDHS, is an organotin compound that has gained attention for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents, such as chloroform and methanol. DBDHS has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions. It has been suggested that Dibutylbis[(2-hydroxybenzoyl)oxy]stannane can coordinate with the oxygen atoms of the carbonyl group in organic substrates, leading to the activation of the substrate and the formation of a reactive intermediate.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane have not been extensively studied. However, it has been found to be relatively non-toxic in animal studies. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been shown to have low acute toxicity and no significant adverse effects on the liver, kidney, or hematopoietic system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dibutylbis[(2-hydroxybenzoyl)oxy]stannane in lab experiments is its high solubility in organic solvents. This makes it easy to handle and use in organic reactions. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is also relatively stable under normal laboratory conditions. However, one limitation of using Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is its potential toxicity. It is important to handle Dibutylbis[(2-hydroxybenzoyl)oxy]stannane with care and to follow appropriate safety protocols when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane in scientific research. One potential application is in the development of new drugs. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been shown to have anti-tumor and anti-inflammatory properties, and further studies could explore its potential as a therapeutic agent. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane could also be used as a catalyst in the synthesis of new chiral compounds, which could have applications in the pharmaceutical industry. Additionally, further studies could explore the mechanism of action of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane and its potential as a catalyst in other organic reactions.
Synthesemethoden
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane can be synthesized by reacting dibutyltin oxide with 2-hydroxybenzoic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds at a temperature of around 120°C and yields Dibutylbis[(2-hydroxybenzoyl)oxy]stannane as a white crystalline powder. Other synthesis methods include the reaction of dibutyltin dichloride with 2-hydroxybenzoic acid in the presence of a base, such as triethylamine.
Wissenschaftliche Forschungsanwendungen
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been found to have various applications in scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. It has also been used as a reagent in the synthesis of chiral compounds, such as chiral β-lactams. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been explored for its potential use in the development of new drugs, such as anti-tumor agents and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
14214-24-5 |
|---|---|
Produktname |
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane |
Molekularformel |
C22H28O6Sn |
Molekulargewicht |
507.2 g/mol |
IUPAC-Name |
[dibutyl-(2-hydroxybenzoyl)oxystannyl] 2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.2C4H9.Sn/c2*8-6-4-2-1-3-5(6)7(9)10;2*1-3-4-2;/h2*1-4,8H,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
SEWORRWYWLQQNW-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
Andere CAS-Nummern |
14214-24-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




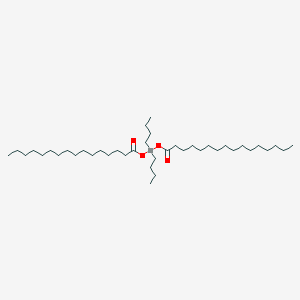
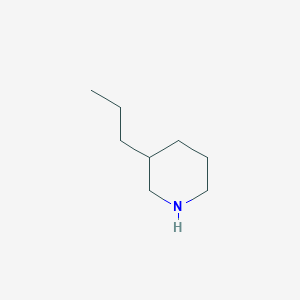

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
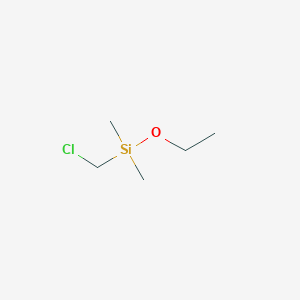
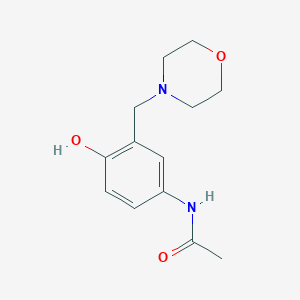
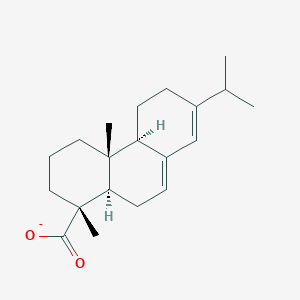
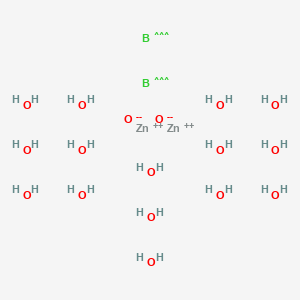
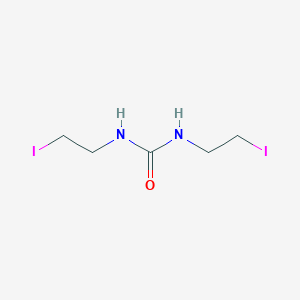
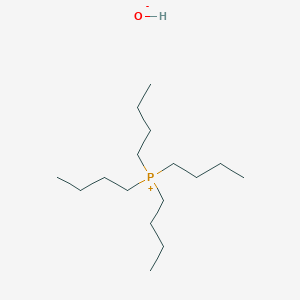
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
